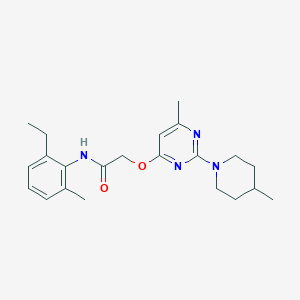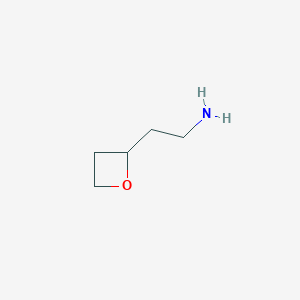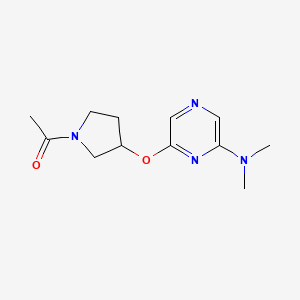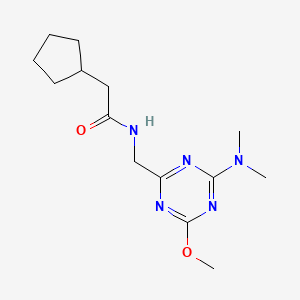
N-(4-chloro-3-fluorophenyl)-7-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam, was reconsidered . The preparation of this compound consisted of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, the synthesis of zolazepam involved several steps including methyl amination, acylation, conversion of bromoacetamide derivative to the azidoacetamide, catalytic hydrogenation of the azidoacetamide derivative, and cyclization to the diazepinones .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, 4-Fluorophenylboronic acid has a melting point of 262-265 °C .
科学的研究の応用
Synthesis and Activity in Medicinal Chemistry
The synthesis and evaluation of various derivatives of naphthyridine compounds, including those related to the structure of N-(4-chloro-3-fluorophenyl)-7-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-4-amine, have been a subject of interest in medicinal chemistry due to their potential antibacterial and enzymatic inhibition activities. Research by Egawa et al. (1984) on pyridonecarboxylic acids, a related compound class, demonstrated the synthesis and antibacterial activity of analogues, highlighting the potential of these compounds for further biological studies and the importance of structure-activity relationships in the development of new antibacterial agents (Egawa et al., 1984).
Asymmetric Synthesis
The application of chiral catalysis in the asymmetric synthesis of pyrrolidine derivatives has been explored, demonstrating the importance of stereochemical control in the synthesis of biologically active compounds. Wu et al. (1996) provided insights into highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines using a catalytic system, highlighting the versatility and efficiency of asymmetric catalysis in organic synthesis (Wu et al., 1996).
Fluorinated Polyimides
The development of fluorinated polyimides based on asymmetric bis(ether amine) structures, such as those related to N-(4-chloro-3-fluorophenyl)-7-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-4-amine, has been investigated for their highly soluble properties and potential applications in advanced materials. Research conducted by Chung et al. (2009) on the synthesis of new fluorine-containing polyimides demonstrates the relevance of incorporating fluorinated structures for improving material properties, such as solubility, dielectric constants, and thermal stability (Chung et al., 2009).
Analysis of Aromatic Amines
The analysis of aromatic amines, which are structurally related to N-(4-chloro-3-fluorophenyl)-7-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-4-amine, in environmental and occupational samples highlights the importance of developing sensitive and accurate methods for detecting potential carcinogenic and mutagenic compounds. Fishbein (1980) provides an overview of methodologies applied for the analyses of benzidines, naphthylamines, and aminobiphenyls, emphasizing the need for effective analytical techniques to assess exposure risks (Fishbein, 1980).
Safety And Hazards
The safety and hazards of similar compounds have been documented . For example, 3-Fluorophenylboronic acid has been classified as Eye Dam. 1, Skin Corr. 1B, and STOT SE 3 . It is recommended to use personal protective equipment such as dust mask type N95 (US), Eyeshields, and Gloves when handling this compound .
特性
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-5-18-8-6-7-16(3)21(18)24-19(27)14-28-20-13-17(4)23-22(25-20)26-11-9-15(2)10-12-26/h6-8,13,15H,5,9-12,14H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRARYRFPNOONX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCC(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formyl-4-phenylthiophene-3-carboxylate](/img/structure/B2760281.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2760284.png)
methylidene]amino}-4,5-dimethoxybenzene](/img/structure/B2760287.png)

![1-[(4-Bromophenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B2760289.png)
![8-(4-butylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2760290.png)

![Ethyl 4-[2-(4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)ethyl]piperazine-1-carboxylate](/img/structure/B2760293.png)
![1-{3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}prop-2-en-1-one](/img/structure/B2760294.png)



![7-(3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]sulfanyl}-1H-1,2,4-triazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2760304.png)